REACTION_CXSMILES
|
[N:1]([CH2:4][CH2:5][NH:6]C(=O)CCCCCCCCCCCCC)=[N+:2]=[N-:3].[CH3:22][N:23]([CH3:38])[C:24]1[CH:33]=[CH:32][CH:31]=[C:30]2[C:25]=1[CH:26]=[CH:27][CH:28]=[C:29]2[S:34](Cl)(=[O:36])=[O:35].N(CCN)=[N+]=[N-].C(N(CC)CC)C>ClCCl>[N:1]([CH2:4][CH2:5][NH:6][S:34]([C:29]1[C:30]2[C:25](=[C:24]([N:23]([CH3:38])[CH3:22])[CH:33]=[CH:32][CH:31]=2)[CH:26]=[CH:27][CH:28]=1)(=[O:36])=[O:35])=[N+:2]=[N-:3]
|
Name
|
N-(2-azidoethyl)tetradecanamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CCNC(CCCCCCCCCCCCC)=O
|
Name
|
|
Quantity
|
0.321 g
|
Type
|
reactant
|
Smiles
|
CN(C1=C2C=CC=C(C2=CC=C1)S(=O)(=O)Cl)C
|
Name
|
|
Quantity
|
0.103 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CCN
|
Name
|
|
Quantity
|
0.241 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])CCNS(=O)(=O)C1=CC=CC2=C(C=CC=C12)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.328 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |